molecular formula C23H26N2O5 B2505258 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-54-6

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2505258
CAS No.: 869078-54-6
M. Wt: 410.47
InChI Key: RBNFQZDATBAAIL-STZFKDTASA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a benzofuran moiety and a piperazine ring, which are known to interact with various biological targets, making it a candidate for pharmacological exploration.

Chemical Structure

The structural formula of this compound can be represented as follows:

C23H30N2O4\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{4}

This indicates the presence of various functional groups that may contribute to its biological activity, including hydroxyl (OH-OH), methoxy (OCH3-OCH_3), and piperazine derivatives.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, aurones have been reported to inhibit the proliferation of cancer cells effectively. A study highlighted that derivatives of benzofuran, including those similar to our compound, showed cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. The specific interactions of this compound with kinase targets are currently under investigation.

Antioxidant Activity

Antioxidant properties are critical for reducing oxidative stress in cells, which is linked to numerous diseases. Compounds similar to this compound have demonstrated significant antioxidant activity in various assays, indicating that this compound may also possess similar effects.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BKinase Inhibition20
Compound CAntioxidant10
(Z)-6-Hydroxy...Potential Anticancer & Kinase InhibitorTBDCurrent Study

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require optimization to maximize yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its pharmacodynamics and pharmacokinetics. Preliminary interaction studies suggest that the compound binds effectively to specific receptors or enzymes, which may explain its observed biological activities.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-17-4-2-3-16(13-17)14-21-22(28)18-5-6-20(27)19(23(18)30-21)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNFQZDATBAAIL-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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